二苯甲酮腙

描述

Benzophenone hydrazone derivatives are a class of compounds with significant importance due to their biological activities, particularly as synthetic insecticides and acaricides. These compounds have been the subject of various studies aiming to understand their structure-activity relationships and to develop new molecules with enhanced bioactivities. The interest in these compounds is driven by their potential use in agriculture to control pests and improve crop yields .

Synthesis Analysis

The synthesis of benzoph

科学研究应用

腙类和席夫碱的合成

二苯甲酮腙被用于合成各种腙类和席夫碱。 这些化合物在药物化学中很重要,因为它们具有广泛的生物活性 . 合成过程通常涉及酰肼与不同的醛或酮反应,二苯甲酮腙在这些反应中起着至关重要的中间体作用。

喹唑啉的开发

在药物开发领域,二苯甲酮腙用于创造喹唑啉,喹唑啉是一种以其抗炎和止痛特性而闻名的化合物 . 这种应用在寻找新的止痛药方面尤其重要。

抗生素合成

二苯甲酮腙在抗生素的合成中起作用,特别是在6-APA和7-ACA的形成中,它们是半合成青霉素生产的关键中间体 . 这种应用在制药行业开发新的抗生素治疗方法中至关重要。

有机颜料

该化合物也用于生产有机颜料。 这些颜料在各种行业中都有应用,包括纺织品、油墨和塑料,为材料提供着色和功能特性 .

医药中间体

作为医药中间体,二苯甲酮腙参与各种生物活性分子的合成。 它作为中间体的作用使得能够创造具有潜在治疗效果的化合物 .

UV固化应用中的光引发剂

二苯甲酮腙在UV固化应用中用作光引发剂。 它在涉及油墨、粘合剂、涂料和光纤的工艺中起着重要作用,在暴露于紫外线下时,它会引发聚合过程 .

比色传感器

研究表明,二苯甲酮腙的某些衍生物可以响应温度变化而可逆地改变颜色。 这种特性被利用在比色传感器的开发中,比色传感器在各种领域都有应用,包括环境监测和诊断 .

抗菌和细胞毒活性

评估二苯甲酮腙衍生物的抗菌和细胞毒活性,以研究其在治疗人类癌细胞系和细菌感染方面的潜在应用。 这项研究对于发现治疗癌症和细菌疾病的新方法至关重要 .

作用机制

Target of Action

Benzophenone hydrazone primarily targets the nonlinear optical (NLO) responses in organic materials . It is used in the development of photonics applications, particularly for developing second harmonic generation crystals . The compound’s primary targets are the electron donor groups and electron acceptor groups attached to the para positions of the aromatic rings .

Mode of Action

Benzophenone hydrazone interacts with its targets through a phenomenon known as the first-order molecular hyperpolarizability . This is a second-order nonlinear optical phenomenon that is systematically investigated in organic compounds, including benzophenone and benzophenone hydrazone derivatives . The interaction results in changes in the NLO responses of the compounds, which can be optimized for the development of photonics crystals .

Biochemical Pathways

The biochemical pathways affected by benzophenone hydrazone are related to the engineering of molecular structures . The compound influences the NLO properties of organic materials, leading to their optimization for photonics applications . The downstream effects include the development of high-performance NLO materials that are faster, reliable, and efficient .

Pharmacokinetics

It’s worth noting that the compound is used in the gas phase during quantum-chemical calculations . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The action of benzophenone hydrazone results in the enhancement of the first-order molecular hyperpolarizability of organic compounds . This leads to the development of specific derivatives of benzophenone and benzophenone hydrazone that exhibit high dynamic first-order molecular hyperpolarizability values . These derivatives are potential candidates for photonic applications .

Action Environment

The action, efficacy, and stability of benzophenone hydrazone are influenced by environmental factors such as the presence of electron donor and acceptor groups . These groups, attached to the para positions of the aromatic rings, play a crucial role in the compound’s interaction with its targets . Additionally, the compound’s action is studied in the gas phase, indicating that the phase of the environment may also influence its action .

安全和危害

未来方向

生化分析

Biochemical Properties

Benzophenone hydrazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with transition metal complexes, forming stable compounds that exhibit antimicrobial, antituberculosis, and antioxidant activities . These interactions are primarily facilitated through coordination with enolic oxygen atoms, azomethine nitrogen atoms, and phenolic oxygen atoms, which contribute to its biochemical properties.

Cellular Effects

Benzophenone hydrazone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For instance, its interaction with metal complexes can result in antimicrobial and antituberculosis effects, impacting the growth and survival of bacterial and fungal cells . Additionally, benzophenone hydrazone’s antioxidant properties can protect cells from oxidative stress, thereby influencing cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of benzophenone hydrazone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with transition metals, which can inhibit or activate specific enzymes, leading to alterations in biochemical pathways. These interactions are mediated by the hydrazone functional group, which facilitates binding to metal ions and other biomolecules . As a result, benzophenone hydrazone can modulate enzyme activity and gene expression, contributing to its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzophenone hydrazone can change over time due to its stability and degradation. Studies have shown that its antimicrobial and antioxidant activities can persist over extended periods, although the compound may undergo gradual degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that benzophenone hydrazone can maintain its biochemical properties over time.

Dosage Effects in Animal Models

The effects of benzophenone hydrazone vary with different dosages in animal models. At lower doses, it exhibits beneficial antimicrobial and antioxidant activities, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Benzophenone hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interactions with transition metal complexes can influence the activity of enzymes involved in oxidative stress response and other metabolic processes . These interactions contribute to the compound’s overall biochemical effects and its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, benzophenone hydrazone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties and the presence of specific transporters and binding proteins.

Subcellular Localization

Benzophenone hydrazone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell, affecting its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of benzophenone hydrazone is essential for elucidating its mechanism of action and its effects on cellular function.

属性

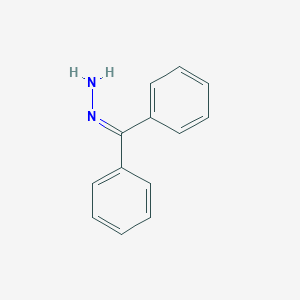

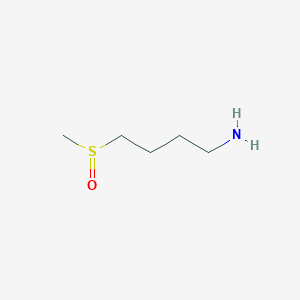

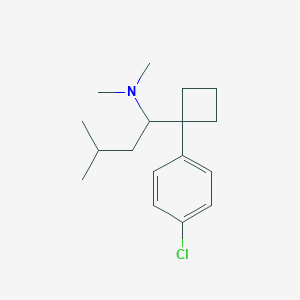

IUPAC Name |

benzhydrylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCSNMDOZNUZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063806 | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow powder; [Acros Organics MSDS] | |

| Record name | Benzophenone hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.000151 [mmHg] | |

| Record name | Benzophenone hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5350-57-2 | |

| Record name | Benzophenone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethylidenehydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenonehydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHYLIDENEHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2WWI81YAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

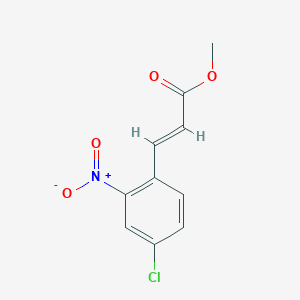

Q1: What is the molecular structure of benzophenone hydrazone?

A1: Benzophenone hydrazone (C13H12N2) consists of a benzophenone moiety (C6H5)2CO linked to a hydrazine group (NH2NH2) through a carbon-nitrogen double bond (C=N).

Q2: What is the molecular weight of benzophenone hydrazone?

A2: The molecular weight of benzophenone hydrazone is 196.25 g/mol.

Q3: How can benzophenone hydrazone be characterized spectroscopically?

A3: Benzophenone hydrazone can be characterized using various spectroscopic techniques:* FTIR: The characteristic peaks for benzophenone hydrazone include N-H stretching vibrations around 3300 cm-1, C=N stretching at approximately 1600 cm-1, and aromatic C=C stretching around 1500-1600 cm-1. [] * NMR: 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, ]

Q4: How is benzophenone hydrazone synthesized?

A4: Benzophenone hydrazone is typically synthesized by reacting benzophenone with hydrazine hydrate. The reaction can be catalyzed by acids like acetic acid [] or by ammonium ionic liquids for improved efficiency. []

Q5: What is diphenyldiazomethane, and how is it related to benzophenone hydrazone?

A5: Diphenyldiazomethane (Ph2CN2) is a valuable reagent often used to protect carboxylic acids. It is prepared by oxidizing benzophenone hydrazone using various oxidizing agents like Magtrieve (CrO2) [], alumina-supported KMnO4 [], or peracetic acid. []

Q6: How can benzophenone hydrazone be used to synthesize indoles?

A6: Benzophenone hydrazone can be N-arylated with aryl halides using a palladium catalyst. The resulting N-aryl benzophenone hydrazones are then subjected to hydrolysis and Fischer cyclization to produce indoles. This methodology is versatile and allows for the synthesis of diversely substituted indoles. [, ]

Q7: Can benzophenone hydrazone be used in C-N coupling reactions?

A7: Yes, benzophenone hydrazone participates in both palladium-catalyzed Buchwald-Hartwig reactions and copper-catalyzed Chan-Evans-Lam reactions. These reactions allow for the formation of C-N bonds with aryl chlorides and aryl boronic acids, respectively, providing a route to access aryl hydrazines indirectly. []

Q8: What catalytic processes involve benzophenone hydrazone?

A8: Benzophenone hydrazone has shown promise in nickel-catalyzed reactions:* Alkyne Hydrohydrazonation: Nickel catalysts with N-heterocyclic carbene (NHC) ligands facilitate the addition of benzophenone hydrazone to internal alkynes, yielding ketazines. []* N-Arylation: Nickel complexes with NHC ligands effectively catalyze the coupling of benzophenone hydrazone with aryl bromides, offering a simple route to aryl hydrazones. []

Q9: What are the applications of benzophenone hydrazone in material science?

A9: Benzophenone hydrazone derivatives are incorporated into diarylethene molecules to create photochromic materials. These materials exhibit changes in their photochromic and fluorescent properties upon irradiation with UV/Vis light and in the presence of metal ions like Cu2+. This property makes them suitable for applications in colorimetric and fluorescent chemosensors and molecular logic circuits. []

Q10: How is benzophenone hydrazone used in insecticide development?

A10: Benzophenone hydrazone derivatives exhibit potent insecticidal and acaricidal activity. [, , ] Structural modifications on both the aromatic and hydrazone moieties influence their activity. Compounds with halogen and triflate or perhaloalkoxy substituents on the aromatic rings and acyl-type substituents on the hydrazone generally display enhanced insecticidal activity. []

Q11: What other biological applications are being explored for benzophenone hydrazone?

A11: Benzophenone hydrazone derivatives are being investigated for their potential as antimicrobial agents. Hyaluronic acid (HA) modified with benzophenone hydrazone showed promising results in antimicrobial tests, exhibiting higher activity and a longer-lasting effect compared to native HA. [, ]

Q12: How stable is benzophenone hydrazone?

A12: While generally stable, benzophenone hydrazone can turn yellow upon prolonged storage. Purification methods using activated carbon and organic solvents have been developed to address this issue. []

Q13: How is benzophenone hydrazone analyzed?

A13: Various analytical techniques are used to characterize and quantify benzophenone hydrazone:* HPLC: Used to determine the purity of synthesized benzophenone hydrazone. []* TLC: Utilized to monitor the progress of reactions involving benzophenone hydrazone, differentiating it from reactants and products based on their Rf values. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)